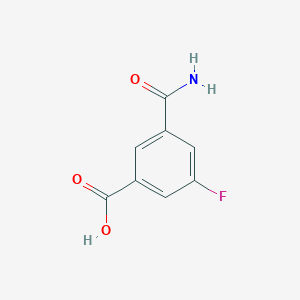
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a synthetic molecule with potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. Its structure includes a diazepane ring connected to a pyrazole moiety and a dimethoxyphenyl group, indicating potential for diverse biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride generally involves multi-step reactions.
Preparation of Starting Materials: : Begin with commercially available starting materials such as 1H-pyrazole, ethylene diamine, and 3,5-dimethoxybenzoyl chloride.
Formation of Diazepane Ring: : Utilize a cyclization reaction to form the diazepane ring. This can involve a base-catalyzed reaction between ethylene diamine and a suitable dihalide.
Attachment of Pyrazole: : Introduce the pyrazole ring through a substitution reaction, possibly involving a pyrazole alkylation step.
Coupling with Dimethoxyphenyl Group: : Conduct a coupling reaction to attach the 3,5-dimethoxyphenyl group, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
For industrial-scale production, optimization of each reaction step is crucial to maximize yield and purity. Continuous flow chemistry and high-throughput screening methods can be employed to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : The compound may be susceptible to oxidation, particularly at the pyrazole ring or the diazepane ring.
Reduction: : Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrazole or benzene rings.
Common Reagents and Conditions
Oxidation Reagents: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reagents: : Application of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Employ typical conditions for aromatic substitution reactions, involving reagents like halides or alkylating agents.
Major Products Formed
The major products of these reactions would vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohol or amine derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: : The compound can serve as a building block in the synthesis of more complex molecules.
Catalysis: : Potential to be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: : Possibility of acting as an inhibitor for specific enzymes, useful in studying enzyme functions.
Cellular Studies: : Application in studying cell signaling pathways and interactions.
Medicine
Drug Development: : Potential to be a lead compound in the development of new pharmaceuticals targeting specific diseases.
Pharmacology: : Investigation of its pharmacokinetics and pharmacodynamics properties.
Industry
Material Science: : Possible use in the development of new materials with specific properties.
Agriculture: : Potential application as a pesticide or herbicide due to its biochemical activity.
作用機序
The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride exerts its effects likely involves interaction with molecular targets such as enzymes, receptors, or proteins. The diazepane and pyrazole rings may enable binding to active sites, altering biological pathways. Detailed studies are required to elucidate specific targets and pathways involved.
類似化合物との比較
Similar Compounds
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepane): : Lacks the dimethoxyphenyl group, potentially less potent.
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(4-methoxyphenyl)methanone: : Similar structure but different substitution pattern.
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethylphenyl)methanone: : Substituents on the benzene ring are methyl groups instead of methoxy.
Uniqueness
What sets (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride apart is its unique combination of the diazepane ring, pyrazole moiety, and dimethoxyphenyl group, which may impart distinctive chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-25-17-13-16(14-18(15-17)26-2)19(24)22-7-4-6-21(9-11-22)10-12-23-8-3-5-20-23;/h3,5,8,13-15H,4,6-7,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQMLLULAWTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)CCN3C=CC=N3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)

![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)



![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)
![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)

